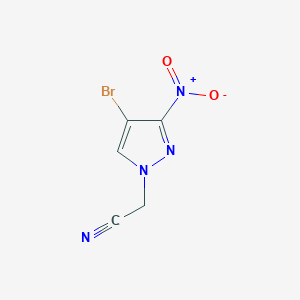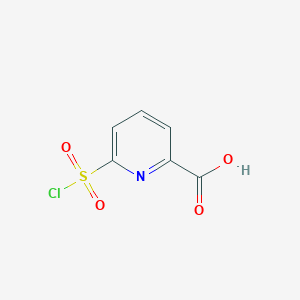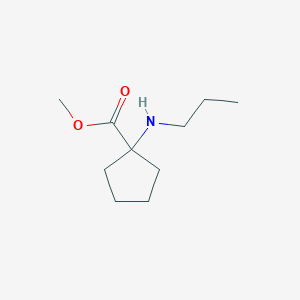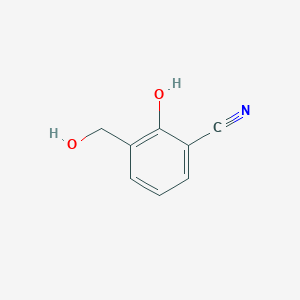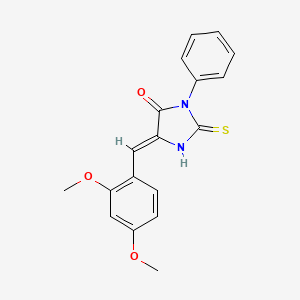
(5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one is a synthetic organic compound that belongs to the class of imidazolidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 3-phenyl-2-thioxoimidazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
科学的研究の応用
Chemistry
In chemistry, (5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drug candidates. Their biological activities can be optimized through structural modifications.
Industry
Industrially, this compound might find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways involved would be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
(5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-imidazolidin-4-one: Similar structure but lacks the thioxo group.
(5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-thione: Contains an additional thione group.
Uniqueness
The presence of the thioxo group in (5Z)-5-(2,4-dimethoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one imparts unique chemical properties, such as increased reactivity towards certain reagents and potential biological activities. This makes it distinct from other similar compounds and valuable for specific applications.
特性
分子式 |
C18H16N2O3S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-9-8-12(16(11-14)23-2)10-15-17(21)20(18(24)19-15)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,24)/b15-10- |
InChIキー |
UFERXBDWCJJQEC-GDNBJRDFSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3)OC |
正規SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



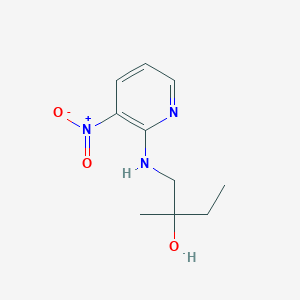

![8-[(3-Carboxy-8-quinolyl)disulfanyl]quinoline-3-carboxylic acid](/img/structure/B14902774.png)
![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide](/img/structure/B14902777.png)
![n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)

![6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B14902785.png)

